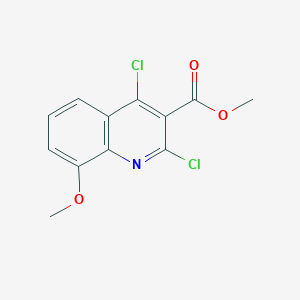

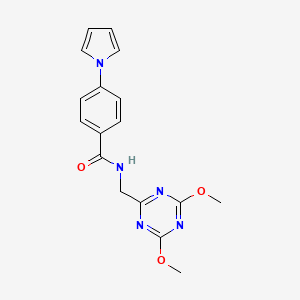

N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride (N-PMB-TFEB) is an organic compound used in various scientific experiments and research. It is a white, crystalline powder with a molecular weight of 437.93 g/mol and a melting point of 160-163°C. N-PMB-TFEB is an important intermediate for the synthesis of a variety of pharmaceuticals and agrochemicals, and it has been used in various scientific applications such as organic synthesis, drug discovery, and biochemistry.

Aplicaciones Científicas De Investigación

Ventricular Arrhythmias

Flecainide is an IC antiarrhythmic drug (AAD) that received FDA approval in 1984 for the treatment of sustained ventricular tachycardia (VT) . It has also been used for rhythm control in atrial fibrillation (AF) . Recent studies have demonstrated its effectiveness and safety profile in patients with different structural heart diseases, making it a valuable option for managing ventricular arrhythmias .

Sinus Rhythm Maintenance in Atrial Fibrillation (AF)

Flecainide is mainly employed for sinus rhythm maintenance in patients with AF. It helps restore and maintain normal heart rhythm, reducing the risk of AF-related complications .

Idiopathic Ventricular Arrhythmias (IVA)

In the absence of ischemic and structural heart disease, flecainide is used to treat idiopathic ventricular arrhythmias . The Cardiac Arrhythmia Suppression Trial (CAST) data supports its efficacy in this context .

Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)

Studies have shown that flecainide, when added to beta blockers, reduces clinical events, exercise-induced ventricular arrhythmias, and defibrillator shocks in CPVT patients. This effect is observed independently of genotype and even in genotype-negative patients .

Paradoxical Activation of RyR2 Channels

Flecainide has been found to paradoxically increase RyR2 (ryanodine receptor 2) activity. This discovery may have implications for understanding cardiac function and arrhythmias .

Mecanismo De Acción

Target of Action

Flecainide hydrochloride primarily targets fast inward sodium channels and delayed rectifier potassium channels in the heart . These channels play a crucial role in the electrical activity of the heart, influencing the rate and rhythm of heartbeat.

Mode of Action

Flecainide hydrochloride acts by blocking the fast inward sodium channels, which slows the rapid influx of sodium ions during the depolarization phase of the action potential . This blockade prolongs the refractory period of the heart, thereby slowing the heart rate . Flecainide also prevents the opening of delayed rectifier potassium channels, which results in a lengthening of the action potential .

Biochemical Pathways

The blockade of sodium and potassium channels by flecainide affects the action potentials through the Purkinje fibers, a part of the heart’s electrical system . This alteration in the action potentials can influence various biochemical pathways, particularly those involved in cardiac rhythm regulation.

Pharmacokinetics

Flecainide hydrochloride is well absorbed orally with a bioavailability of 90-95% . It reaches peak plasma levels at around 3 hours post-administration . The drug has a half-life of approximately 20 hours, indicating its prolonged presence in the body . It undergoes hepatic metabolism, and about 30% of a single oral dose is excreted unchanged in urine .

Result of Action

The primary result of flecainide’s action is the prevention and treatment of various types of supraventricular tachycardias, including atrial fibrillation and paroxysmal supraventricular tachycardias (PSVT) . By blocking sodium and potassium channels, flecainide slows the heart rate and restores a regular rhythm .

Action Environment

The efficacy and stability of flecainide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially altering its effectiveness . Additionally, certain pathological conditions, such as liver or kidney disease, can impact the drug’s pharmacokinetics and overall effect .

Propiedades

IUPAC Name |

N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F6N2O3.ClH/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11;/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTQDMHWQWTIAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClF6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2382528.png)

![1-(2,3-Dichlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2382531.png)

![2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2382532.png)

![2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2382534.png)

![N-(2,5-difluorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2382535.png)

![6,8-dimethyl-3H,4H-imidazo[1,5-a][1,3,5]triazin-4-one](/img/structure/B2382537.png)

![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B2382544.png)

![3-[(4-acetylphenyl)carbamoyl]pyridine-2-carboxylic Acid](/img/structure/B2382545.png)